6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Übersicht

Beschreibung

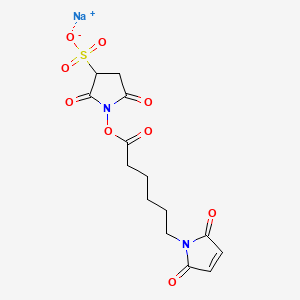

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional cross-linker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . This allows covalent conjugation of amine- and sulfhydryl-containing molecules .

Synthesis Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Molecular Structure Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .Chemical Reactions Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Physical And Chemical Properties Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Sulfo-EMCS is used in the creation of drug delivery systems. For instance, it has been used to construct DNA-capped Fe3O4/SiO2 magnetic mesoporous silica (MMS) nanoparticles for potential temperature-controlled drug release and magnetic hyperthermia . The drug release behavior, magnetic heating capacity, in vitro cytotoxicity, and cell uptake of the MMS-based nanocarriers were evaluated .

Synthesis of Maleimide-Activated Carbohydrates

Sulfo-EMCS can be used in the synthesis of maleimide-activated carbohydrates. These carbohydrates can be used for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction .

Preparation of Enzyme Immunoconjugates

Sulfo-EMCS is useful for the preparation of enzyme immunoconjugates. It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .

Preparation of Hapten Carrier Molecule Conjugates

In addition to enzyme immunoconjugates, Sulfo-EMCS is also used in the preparation of hapten carrier molecule conjugates .

Wirkmechanismus

Target of Action

The primary targets of Sulfo-EMCS are molecules containing primary amines and free sulfhydryl groups . These groups are typically found in proteins, peptides, and other biomolecules .

Mode of Action

Sulfo-EMCS is a heterobifunctional cross-linking reagent . It initially couples to molecules containing primary amines by forming amide bonds . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage .

Biochemical Pathways

Sulfo-EMCS is widely used in bioconjugation reactions . It enables the attachment of proteins, peptides, or other biomolecules to thiol-containing compounds or surfaces . This can affect various biochemical pathways depending on

Zukünftige Richtungen

The compound has been used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . It has also been used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain as an antitumor agent .

Eigenschaften

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXXTLMKGZDPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401051 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

CAS RN |

215312-86-0 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-EMCS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sulfo-EMCS enables protein conjugation through a two-step process. First, its succinimidyl ester group reacts with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Second, the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) on another molecule, forming a stable thioether linkage [, , ]. This method offers several advantages:

A: In a study focusing on developing new chitosan-based materials for tissue engineering, researchers utilized Sulfo-EMCS to covalently conjugate Bovine Serum Albumin (BSA) to chitosan []. Chitosan was modified to introduce sulfhydryl groups, and BSA was modified with Sulfo-EMCS to introduce maleimide groups. The reaction between these two modified molecules resulted in a stable chitosan-BSA conjugate. This method holds promise for developing advanced biomaterials by incorporating growth factors or cell adhesion molecules onto chitosan.

A: The length of the linker in Sulfo-EMCS, represented by the 6-carbon chain, can affect the conjugation efficiency and the properties of the resulting conjugate. A longer linker provides greater flexibility and spatial separation between the conjugated molecules, potentially reducing steric hindrance and improving accessibility for subsequent interactions []. Conversely, shorter linkers may be preferred when a more compact conjugate structure is desired.

ANone: Several techniques can be employed to confirm successful conjugation:

ANone: Despite its advantages, some limitations should be considered:

A: Research highlighted that the efficiency of DNA immobilization and hybridization on silane films is influenced by the underlying surface properties []. Sulfo-EMCS was used as a crosslinker to attach DNA probes to these surfaces. The study found that a rougher surface, achieved by using a thicker multilayer silane film, allowed for higher DNA immobilization densities and improved hybridization efficiency compared to a smoother monolayer film. This difference is attributed to reduced steric hindrance and tighter packing of DNA double helices on the rougher surface.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)